1,2-Ethanediol, 1,2-bis(4-hydroxy-3-methoxyphenyl)-

Vue d'ensemble

Description

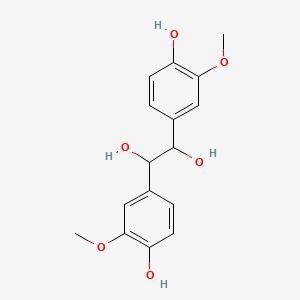

1,2-Ethanediol, 1,2-bis(4-hydroxy-3-methoxyphenyl)-, also known as hydrovanilloin, is a compound with the molecular formula C16H18O6. It is a symmetrical bis-phenol derivative, characterized by the presence of two hydroxy and methoxy groups on each phenyl ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,2-Ethanediol, 1,2-bis(4-hydroxy-3-methoxyphenyl)- can be synthesized through the electrochemical dimerization of vanillin in aqueous sodium hydroxide (NaOH). The process involves the use of lead electrodes and a voltage of 9.5 V, resulting in an 86% yield of the compound . The reaction conditions are as follows:

Reactants: Vanillin and aqueous NaOH

Electrodes: Lead

Voltage: 9.5 V

Temperature: 25°C

Duration: 3 hours

Industrial Production Methods

While specific industrial production methods for 1,2-Ethanediol, 1,2-bis(4-hydroxy-3-methoxyphenyl)- are not extensively documented, the electrochemical dimerization process described above can be scaled up for industrial applications. The use of renewable feedstocks like vanillin aligns with the growing interest in sustainable and green chemistry practices .

Analyse Des Réactions Chimiques

Types of Reactions

1,2-Ethanediol, 1,2-bis(4-hydroxy-3-methoxyphenyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can yield dihydroxy derivatives.

Substitution: The hydroxy and methoxy groups on the phenyl rings can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydroxy derivatives. Substitution reactions can lead to a variety of substituted phenyl derivatives .

Applications De Recherche Scientifique

1,2-Ethanediol, 1,2-bis(4-hydroxy-3-methoxyphenyl)- has several scientific research applications, including:

Chemistry: Used as a monomer for the synthesis of polyurethanes and other polymers.

Biology: Investigated for its potential antioxidant properties due to the presence of phenolic groups.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of renewable resource-based polymers and materials.

Mécanisme D'action

The mechanism of action of 1,2-Ethanediol, 1,2-bis(4-hydroxy-3-methoxyphenyl)- involves its interaction with various molecular targets and pathways. The phenolic groups in the compound can donate hydrogen atoms, neutralizing free radicals and exhibiting antioxidant activity. Additionally, the compound can interact with enzymes and proteins, modulating their activity and exerting therapeutic effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2-Ethanediol, 1-(4-hydroxy-3-methoxyphenyl)-: A similar compound with one phenyl ring substituted.

3-Methoxy-4-hydroxyphenylethyleneglycol sulfate: Another related compound with sulfate groups.

Uniqueness

Its derivation from renewable resources like vanillin also makes it an attractive compound for sustainable chemistry .

Activité Biologique

1,2-Ethanediol, 1,2-bis(4-hydroxy-3-methoxyphenyl)-, commonly known as hydrovanilloin , is an organic compound with the molecular formula and a molecular weight of approximately 306.1103 g/mol . This compound features a symmetrical structure characterized by two 4-hydroxy-3-methoxyphenyl groups attached to a 1,2-ethanediol backbone. The presence of multiple hydroxyl groups enhances its potential biological activities, particularly in antioxidant and anti-inflammatory domains.

Antioxidant Properties

Research indicates that 1,2-ethanediol, 1,2-bis(4-hydroxy-3-methoxyphenyl)- exhibits significant antioxidant activity . The phenolic hydroxyl groups in the compound can donate hydrogen atoms to neutralize free radicals, which are known to contribute to oxidative stress in cells. This property is crucial for protecting cellular components from damage and has implications in various therapeutic applications.

Anti-inflammatory Effects

The compound has also demonstrated potential anti-inflammatory effects . Studies suggest that it may modulate signaling pathways related to inflammation, possibly by interacting with proteins involved in inflammatory responses. This modulation could be beneficial in developing treatments for inflammatory diseases.

Neuroprotective Mechanisms

Emerging research points to the role of 1,2-ethanediol, 1,2-bis(4-hydroxy-3-methoxyphenyl)- in neuroprotection . Its ability to cross biological membranes and interact with neuronal proteins suggests it may help protect against neurodegenerative processes. This aspect is particularly relevant for conditions such as Alzheimer's disease and other forms of dementia.

Interaction with Biomolecules

The compound's interactions with various biomolecules are critical for understanding its mechanism of action. It may form complexes with proteins and enzymes involved in cellular stress responses, influencing their activity and potentially leading to therapeutic benefits.

Synthetic Routes

1,2-Ethanediol, 1,2-bis(4-hydroxy-3-methoxyphenyl)- can be synthesized through several methods:

- Electrochemical Dimerization : A notable method involves the electrochemical dimerization of vanillin in an aqueous sodium hydroxide solution using lead electrodes at a voltage of 9.5 V , yielding approximately 86% of the desired compound.

Types of Reactions

The compound undergoes various chemical reactions that can enhance its biological activity:

- Oxidation : Can yield quinones or other oxidized derivatives.

- Reduction : May produce dihydroxy derivatives.

- Substitution : Hydroxy and methoxy groups can participate in substitution reactions leading to a variety of substituted derivatives.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Forms quinones or oxidized derivatives | KMnO₄, CrO₃ |

| Reduction | Yields dihydroxy derivatives | NaBH₄, LiAlH₄ |

| Substitution | Produces substituted phenyl derivatives | Alkyl halides, acyl chlorides |

Antioxidant Activity Study

A study published in Food Chemistry evaluated the antioxidant capacity of hydrovanilloin using various assays such as DPPH radical scavenging and ABTS assays. Results indicated that hydrovanilloin exhibited a high degree of radical scavenging ability comparable to well-known antioxidants like ascorbic acid.

Anti-inflammatory Mechanism Exploration

Research conducted on the anti-inflammatory properties of hydrovanilloin revealed its potential to inhibit the expression of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). The study highlighted its effectiveness in reducing inflammation markers such as TNF-alpha and IL-6.

Neuroprotective Effects Assessment

In vitro studies assessing neuroprotection indicated that hydrovanilloin could protect neuronal cells from oxidative stress-induced apoptosis. The mechanism was linked to the modulation of mitochondrial function and reduction of reactive oxygen species (ROS) production.

Propriétés

IUPAC Name |

1,2-bis(4-hydroxy-3-methoxyphenyl)ethane-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O6/c1-21-13-7-9(3-5-11(13)17)15(19)16(20)10-4-6-12(18)14(8-10)22-2/h3-8,15-20H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEQZTUASSSOEFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(C(C2=CC(=C(C=C2)O)OC)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10963253 | |

| Record name | 1,2-Bis(4-hydroxy-3-methoxyphenyl)ethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10963253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4464-75-9 | |

| Record name | 1,2-Bis(4-hydroxy-3-methoxyphenyl)-1,2-ethanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4464-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Ethanediol, 1,2-bis(4-hydroxy-3-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004464759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Bis(4-hydroxy-3-methoxyphenyl)ethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10963253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.